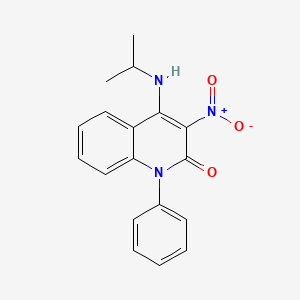

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(Isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring an isopropylamino group at position 4 and a phenyl ring at position 1. Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring, often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nitro group at position 3 may enhance electrophilic reactivity, while the isopropylamino group at position 4 could influence solubility and receptor interactions .

Properties

IUPAC Name |

3-nitro-1-phenyl-4-(propan-2-ylamino)quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12(2)19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-12,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKYBIIGQIJNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-phenylquinolin-2(1H)-one followed by the introduction of the isopropylamino group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination step involves the reaction of the nitro compound with isopropylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Oxidation: The isopropylamino group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

Reduction: 4-(isopropylamino)-3-amino-1-phenylquinolin-2(1H)-one

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized derivatives of the isopropylamino group

Scientific Research Applications

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The isopropylamino group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives vary significantly in biological activity and physicochemical properties based on substituent positions and functional groups. Below is a structured comparison with key analogs:

Substituent Position and Functional Group Analysis

a. 4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one (I-a)

- Structure : Hydroxy group at position 4, hydroxyethyl at position 3, phenyl at position 1.

- Properties : Melting point 167°C, IR bands for -OH (3213 cm⁻¹) and -C=O (1646 cm⁻¹). Exhibits anticancer activity (IC₅₀ values in Table 2 of ) .

b. 4-Amino-3-nitro-1-methyl-2(1H)-quinolinone

- Structure: Amino group at position 4, nitro at position 3, methyl at position 1.

- Properties: Molecular weight 219.2 g/mol; pharmaceutical applications noted .

- Comparison: The isopropylamino group in the target compound could enhance steric bulk and basicity compared to the primary amino group here, affecting binding to biological targets.

c. 4-Chloro-3-nitro-1-phenylquinolin-2-one

- Structure : Chloro at position 4, nitro at position 3, phenyl at position 1.

- Properties : CAS 110254-64-3; safety data indicate inhalation risks and toxicity .

- Comparison: Replacing chloro with isopropylamino likely reduces toxicity and introduces hydrogen-bonding capability, improving biocompatibility.

d. 3-Amino-1-methylquinolin-4(1H)-one

- Structure: Amino at position 3, methyl at position 1.

- Properties : White powder; used in pharmaceuticals (CAS 24220-90-4) .

Physicochemical Properties

- Solubility: Hydroxy and amino groups (e.g., in I-a and 3-amino derivatives) improve aqueous solubility, whereas nitro and chloro groups enhance lipophilicity. The target compound’s isopropylamino group may balance these effects, offering moderate solubility .

- Thermal Stability: Melting points for nitro-substituted quinolinones range from 150–255°C (e.g., 253–255°C for triazine derivatives in ), suggesting the target compound may exhibit similar stability .

Data Table: Key Comparators

Biological Activity

4-(Isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its diverse biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one is C18H16N3O3, with a molecular weight of 328.34 g/mol. It is characterized as a yellow crystalline solid that melts at 179-181°C and exhibits fluorescence at 393 nm, with strong UV absorption at 335 nm.

Antioxidant Activity

Research indicates that 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A study demonstrated that the compound reduced oxidative damage in cellular models, highlighting its potential as a therapeutic agent in conditions characterized by oxidative stress.

Antibacterial and Antifungal Properties

The compound has shown promising antibacterial and antifungal activities against various pathogens. In vitro studies revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one has demonstrated anti-inflammatory effects in experimental models. It significantly reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The compound's ability to inhibit tumor cell proliferation and induce cell cycle arrest positions it as a candidate for further research in cancer therapeutics.

Case Studies

Several case studies have documented the biological effects of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one:

- Lung Cancer Study : A study involving human lung cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups.

- Antibacterial Efficacy : In a clinical setting, the compound was tested against multidrug-resistant bacterial strains, showing effective inhibition comparable to standard antibiotics.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, alongside lower levels of inflammatory markers in serum.

Toxicity and Safety

Toxicological assessments indicate that 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one possesses low toxicity profiles at therapeutic doses. Studies conducted on experimental animals revealed no significant adverse effects when administered within recommended dosages.

Applications and Future Directions

The unique properties of this quinoline derivative make it an important candidate for various applications in medicinal chemistry and pharmaceuticals. Future research should focus on:

- Mechanism Elucidation : Understanding the precise mechanisms through which the compound exerts its biological effects.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for specific diseases such as cancer and chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.